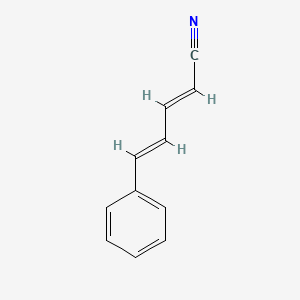

5-Phenylpenta-2,4-dienenitrile

Description

Structure

3D Structure

Properties

CAS No. |

14164-31-9 |

|---|---|

Molecular Formula |

C11H9N |

Molecular Weight |

155.20 g/mol |

IUPAC Name |

(2E,4E)-5-phenylpenta-2,4-dienenitrile |

InChI |

InChI=1S/C11H9N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9H/b6-2+,9-5+ |

InChI Key |

JDCCCHBBXRQRGU-VDESZNBCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C#N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Phenylpenta 2,4 Dienenitrile and Its Derivatives

Established Reaction Pathways for Dienitrile Scaffold Construction

Traditional methods for synthesizing conjugated systems like 5-phenylpenta-2,4-dienenitrile often rely on classic condensation and olefination reactions.

Knoevenagel Condensation Approaches in this compound Synthesis

The Knoevenagel condensation is a widely employed method for carbon-carbon bond formation and is particularly effective for synthesizing compounds like this compound. maxwellsci.comsigmaaldrich.com This reaction involves the condensation of an active methylene (B1212753) compound, such as malononitrile (B47326), with a carbonyl compound, in this case, cinnamaldehyde (B126680). rsc.orgresearchgate.net The reaction is typically catalyzed by a weak base. bhu.ac.in

The synthesis of this compound via this method proceeds by the reaction of cinnamaldehyde with malononitrile. rsc.org The use of various catalysts, including piperidine (B6355638) or organocatalysts, and solvents with different polarities, such as ethanol (B145695) or dimethylformamide (DMF), can be optimized to improve reaction kinetics and yield. A study demonstrated the Knoevenagel condensation of cinnamaldehyde and malononitrile using an ionic liquid functionalized on Fe3O4 magnetic nanoparticles as a heterogeneous catalyst in water at room temperature, resulting in excellent yields. orgchemres.org Another approach involves a one-pot method where the Knoevenagel condensation is followed by a sodium borohydride (B1222165) reduction, which has been shown to be effective for trans-cinnamaldehyde. organic-chemistry.org

Table 1: Knoevenagel Condensation for Synthesis of this compound and Analogues

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product | Yield | Reference |

| Cinnamaldehyde | Malononitrile | TPPA-IL-Fe3O4, water, room temp. | This compound | Excellent | orgchemres.org |

| Cinnamaldehyde | Malononitrile | Sodium borohydride (one-pot reduction) | Monosubstituted malononitriles | High | organic-chemistry.org |

| Aromatic Aldehydes | Malononitrile | Ammonium acetate, sonicator, room temp. | Benzylidenemalononitriles | High | bhu.ac.in |

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for Conjugated Systems

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) olefination, are powerful tools for the stereoselective synthesis of alkenes, including conjugated nitriles. beilstein-journals.orgresearchgate.net

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. For the synthesis of cinnamonitrile (B126248), a precursor to this compound, benzaldehyde (B42025) can be reacted with bromoacetonitrile (B46782) in the presence of triphenylphosphine (B44618) and a base. One study reported the synthesis of cinnamonitrile with an average yield of 56.9% using an aqueous Wittig reaction protocol. sciepub.com

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion, is often preferred due to the higher nucleophilicity of the reagent and easier removal of the phosphate (B84403) byproduct. thieme-connect.com This method has been successfully used to synthesize various α,β-unsaturated nitriles. researchgate.netcolab.ws The HWE olefination of enones with diethyl cyanomethylphosphonate has been reported to produce penta-2,4-dienenitriles. researcher.life A mild and practical procedure for HWE olefination promoted by lithium hydroxide (B78521) has been established for the synthesis of α,β-unsaturated nitriles, which is tolerated by functionalized ketones. researchgate.net Recent advancements have also demonstrated the use of the HWE reaction for the stereoselective synthesis of E-α,β-unsaturated β-boryl nitriles from potassium acyltrifluoroborates. acs.org

Table 2: Wittig and HWE Reactions for Conjugated Nitrile Synthesis

| Reaction | Carbonyl Compound | Reagent | Conditions | Product | Yield | Reference |

| Wittig | Benzaldehyde | Bromoacetonitrile, PPh3 | Aqueous media | Cinnamonitrile | 56.9% | sciepub.com |

| HWE | Enones | Diethyl cyanomethylphosphonate | - | Penta-2,4-dienenitriles | - | researcher.life |

| HWE | Functionalized Ketones | α-cyanophosphonates | Lithium hydroxide | α,β-unsaturated nitriles | - | researchgate.net |

| HWE | Potassium acyltrifluoroborates | Diethyl (cyanomethyl)phosphonate | - | E-α,β-unsaturated β-boryl nitriles | 50-80% | acs.org |

Aldol (B89426) Condensation Variants in Dienitrile Precursor Synthesis

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized to synthesize precursors for dienitriles, such as cinnamaldehyde. wikipedia.orgijarsct.co.in The crossed aldol condensation between benzaldehyde and acetaldehyde, in the presence of a base like sodium hydroxide, yields cinnamaldehyde upon dehydration. doubtnut.comvaia.comgoogle.com This unsaturated aldehyde can then be further functionalized to form the target dienitrile.

While direct synthesis of dienitriles via aldol condensation is less common, the reaction is crucial for preparing the necessary unsaturated aldehyde precursors. google.com Tandem reactions, such as a domino ozonolysis-aldol sequence starting from unsaturated nitriles, have been developed to synthesize cyclic oxonitriles, demonstrating the versatility of aldol-type reactions in nitrile chemistry. acs.orgacs.org

Emerging Synthetic Strategies for this compound Analogues

Recent research has focused on developing more efficient and versatile methods for the synthesis of complex organic molecules, including analogues of this compound.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed Oxidation)

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for C-H bond activation and functionalization, offering novel routes to complex molecules. rsc.orgrsc.org Palladium-catalyzed reactions can be employed to construct the phenyl-dienal framework from simpler precursors. For instance, a palladium-mediated Sonogashira coupling of 4-pentyn-1-ol (B147250) and iodobenzene, followed by partial hydrogenation and oxidation, can yield 5-phenylpenta-2,4-dienal.

Furthermore, palladium-catalyzed C-H activation using a nitrile-containing template has been shown to enable meta-selective C-H bond functionalization. nih.govacs.org This strategy involves the use of a directing group that facilitates the activation of a specific C-H bond on an aromatic ring. While not directly applied to this compound, this methodology holds promise for the synthesis of its analogues with diverse substitution patterns on the phenyl ring. The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, which is the rate- and regioselectivity-determining step. acs.org

Ramberg–Bäcklund Olefination in Vinyl Nitrile Formation

The Ramberg-Bäcklund reaction is a classic method for the synthesis of alkenes from α-halo sulfones. numberanalytics.comnumberanalytics.com Recently, this reaction has been adapted for the stereoselective synthesis of vinyl nitriles. researchgate.netrsc.orgrsc.org This novel approach presents a valuable alternative to traditional olefination methods. researchgate.netresearchgate.net

The reaction involves the conversion of an α-halo sulfone to an alkene through a base-induced rearrangement. numberanalytics.com A recent study demonstrated a method for the Ramberg-Bäcklund-based olefination of α-benzyl-α′-cyano sulfones, which showed a preference for the E stereoisomeric acrylonitriles. rsc.org The stereoselectivity of the Ramberg-Bäcklund reaction is often dependent on the strength of the base used, with strong bases favoring the formation of E isomers. rsc.org This methodology has been shown to be tolerant of substrates with both electron-donating and electron-withdrawing groups. rsc.org The Ramberg-Bäcklund reaction has been utilized in the synthesis of complex molecules and natural products, highlighting its potential for constructing intricate molecular architectures. nih.govsioc-journal.cn

Table 3: Emerging Synthetic Strategies

| Method | Substrate(s) | Catalyst/Reagent | Key Transformation | Product Type | Reference |

| Palladium-Catalyzed Oxidation | 4-Pentyn-1-ol, Iodobenzene | Pd(PPh₃)₄, CuI, Lindlar's catalyst, IBX/Swern oxidation | Sonogashira coupling, partial hydrogenation, oxidation | Phenyl-dienal | |

| Ramberg-Bäcklund Olefination | α-benzyl-α′-cyano sulfones | Base | Olefination | E-acrylonitriles | rsc.org |

Microwave-Assisted and Catalyst-Free Protocols for Functionalized Dienitriles

The synthesis of functionalized dienitriles, including derivatives of this compound, has benefited significantly from modern synthetic techniques that prioritize efficiency, speed, and sustainability. Among these, microwave-assisted synthesis and catalyst-free protocols have emerged as powerful tools.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. sigmaaldrich.comajchem-a.com This technology has been successfully applied to the synthesis of various heterocyclic and unsaturated compounds. researchgate.netrsc.orgtubitak.gov.tr

A notable example is the preparation of functionalized dienonitriles. While a direct microwave-assisted synthesis for the parent this compound is not extensively documented in recent literature, protocols for closely related derivatives demonstrate the technique's applicability. For instance, a one-pot, three-component reaction under microwave irradiation can yield complex heterocyclic structures, showcasing the efficiency of this heating method. tubitak.gov.tr The synthesis of Schiff bases, which can be precursors or structurally related to dienonitriles, has also been achieved in minutes with high purity using microwave assistance. ajchem-a.com The general principle often involves the Knoevenagel condensation of an aldehyde with a compound containing an active methylene group, a reaction type that is well-suited for microwave acceleration. sigmaaldrich.comwikipedia.org

Table 1: Example of Microwave-Assisted Synthesis for a Dienonitrile-Related Structure

| Precursors | Catalyst/Solvent | Conditions | Product Type | Yield | Reference |

| o-vanillin, Phenyl urea | Methanol (B129727) | 15 min, 450 W | Schiff Base | High | ajchem-a.com |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | p-TSA / Ethanol | Microwave Irradiation | Imidazole derivatives | 46-80% | tubitak.gov.tr |

Catalyst-Free Protocols:

In line with the principles of green chemistry, catalyst-free reactions are highly desirable as they reduce chemical waste and avoid the use of potentially toxic and expensive (often metal-based) catalysts. rsc.orgrsc.org Recent advancements have explored various strategies, including the use of visible light or electrochemistry, to drive reactions without a traditional catalyst. nih.govmdpi.comnih.gov

For the synthesis of dienonitriles, a significant development is the use of the Ramberg–Bäcklund reaction (RBR). researchgate.netrsc.orgrsc.orgscribd.com This method can produce vinyl nitriles from α-cyano sulfones under transition-metal-free conditions. rsc.orgrsc.org The reaction is typically promoted by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in the presence of a halogen source like tetrabromomethane (CBr₄). researchgate.netrsc.org This approach provides a pathway to functionalized olefins and has been shown to be effective for a range of substrates. researchgate.netrsc.org While it uses stoichiometric reagents, it avoids the transition metal catalysts common in many cross-coupling reactions. Other catalyst-free methods, such as the three-component synthesis of dihydropyrroles, demonstrate the potential for creating complex molecules in a single, atom-economical step. rsc.org

Chemo- and Stereoselective Synthesis of this compound Isomers

The conjugated diene system of this compound allows for the existence of multiple geometric isomers (E/Z). The ability to selectively synthesize a specific isomer is crucial, as the stereochemistry can dictate the material's properties and its reactivity in subsequent transformations.

The Knoevenagel condensation is a foundational method for forming the carbon-carbon double bonds in this compound, typically by reacting an aryl aldehyde with a nitrile-containing active methylene compound. sigmaaldrich.comwikipedia.orgmaxwellsci.com For instance, the reaction of cinnamaldehyde with an aryl acetonitrile (B52724) can produce this compound derivatives. maxwellsci.com The stereochemical outcome of this reaction can often be influenced by the choice of catalyst, solvent, and reaction temperature.

A powerful and more recent method for the stereoselective synthesis of vinyl nitriles is the Ramberg–Bäcklund reaction (RBR) . researchgate.netrsc.orgrsc.org Research has shown that the RBR olefination of α-benzyl-α′-cyano sulfones exhibits a notable preference for the E-stereoisomer. rsc.orgrsc.org The consensus is that the stereochemistry of the RBR is dependent on the base strength, with strong bases favoring the formation of E isomers. rsc.org

The reaction of various α-aryl-α′-cyano sulfones with DBU and CBr₄ in methanol consistently produces the corresponding dienonitriles with a high proportion of the E,E isomer. researchgate.net However, the selectivity can be affected by steric hindrance. For example, substrates with bulky ortho-substituents on the aryl ring may show a decrease in E:Z ratio. researchgate.netrsc.org In some specific cases, such as the synthesis of a 2-en-4-ynenitrile derivative, a reversal of selectivity has been observed, with the Z isomer being the major product. rsc.orgrsc.org This highlights the tunability of the method for accessing different isomers. A derivative, 4-(2-indolyl)-5-phenylpenta-2,4-dienenitrile, has also been synthesized, demonstrating the applicability of these methods to more complex structures. nih.gov

Table 2: Stereoselectivity in the Ramberg–Bäcklund Synthesis of Dienonitrile Precursors

| Aryl Substituent (R) in α-Aryl-α'-cyano sulfone | Isolated Yield (%) | E:Z Ratio | Reference |

| Phenyl | 69% | 85:15 | rsc.org |

| 4-Chlorophenyl | 76% | 83:17 | researchgate.net |

| 4-tert-Butylphenyl | 88% | 82:18 | researchgate.net |

| 4-Methoxyphenyl | 61% | 83:17 | researchgate.net |

| 4-Nitrophenyl | 49% | 82:18 | researchgate.net |

| 2-Naphthyl | 76% | 77:23 | researchgate.net |

| 2-Methylphenyl | 22% | 73:27 | researchgate.netrsc.org |

Reactivity and Mechanistic Investigations of 5 Phenylpenta 2,4 Dienenitrile

Electrophilic and Nucleophilic Reactivity of the Conjugated Dienitrile System

The conjugated dienitrile system of 5-phenylpenta-2,4-dienenitrile is characterized by a delocalized π-electron cloud, which makes it susceptible to attack by both electrophiles and nucleophiles. The nitrile group, being strongly electron-withdrawing, polarizes the conjugated system, creating electrophilic carbon centers.

Resonance structures of the molecule show that the β- and δ-positions (carbons 3 and 5) of the dienyl chain bear a partial positive charge, making them primary targets for nucleophilic attack. This type of reaction is known as a nucleophilic conjugate addition or a 1,4- (and 1,6-) addition. wikipedia.org In such a reaction, a nucleophile adds to one of the electrophilic carbon atoms, and the resulting negative charge is delocalized over the conjugated system, including the nitrogen atom of the nitrile group. Subsequent protonation then leads to the final product. wikipedia.org Common nucleophiles for this type of reaction include organometallic reagents (like Grignard or organocuprate reagents), amines, and enolates. wikipedia.org

While the dienyl chain is electron-deficient and thus reactive towards nucleophiles, it is generally deactivated towards electrophilic attack. However, under forcing conditions, electrophiles such as strong acids or halogens could potentially add across the double bonds. Protonation would likely occur at the α-carbon, leading to a stabilized carbocation.

Cycloaddition Reactions Involving this compound Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The dienyl system of this compound and its derivatives can participate in several types of cycloaddition reactions, acting as either the 4π or 2π component.

The [2+2] photocycloaddition is a photochemical reaction that allows for the synthesis of cyclobutane (B1203170) rings from two alkene units. nih.govnih.gov This reaction is particularly relevant for conjugated systems like this compound. The photodimerization of closely related 5-arylpenta-2,4-dienoic acids has been studied, revealing the complexity of these reactions. researchgate.net Due to the presence of two distinct double bonds in the dienyl system, a large number of regio- and stereoisomeric cyclobutane products are possible. researchgate.net

For instance, the solid-state irradiation of 5-phenylpenta-2,4-dienoic acid, a close analogue, was reported to yield a complex mixture of products. researchgate.net The lack of selectivity arises from the various possible modes of cycloaddition (head-to-head vs. head-to-tail) and the different stereochemical orientations (syn vs. anti). researchgate.net However, strategies such as template-directed synthesis have been developed to control the stereochemical outcome of these reactions, selectively yielding specific isomers like the syn-head-to-head cycloadducts. researchgate.net

Derivatives of this compound have been specifically synthesized to study these topological [2+2] cycloaddition reactions as a convenient route to cyclobutane derivatives. researchgate.net

Table 1: Examples of this compound Derivatives Used in [2+2] Cycloaddition Studies

| Compound Name | Abbreviation | Reference |

|---|---|---|

| (2Z,4E)-2-(2,4-difluorophenyl)-5-phenylpenta-2,4-dienenitrile | HDE | researchgate.net |

| (2Z,4E)-2-(2,4-difluorophenyl)-5-(p-tolyl)penta-2,4-dienenitrile | MeDE | researchgate.net |

This table is based on data from a study on diphenylpenta-2,4-dienenitrile derivatives.

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.org In this reaction, the double bonds of the this compound system can act as the dipolarophile. The electron-withdrawing nature of the nitrile group makes the dienyl system an electron-poor alkene, which is expected to react readily with electron-rich 1,3-dipoles.

This reaction is a concerted, pericyclic process, meaning it is highly stereospecific. wikipedia.orgmdpi.com The stereochemistry of the starting alkene (the dienonitrile) directly determines the stereochemistry of the resulting five-membered ring. mdpi.com A variety of 1,3-dipoles, such as nitrones, nitrile oxides, and azomethine ylides, can be employed in these reactions to synthesize a wide range of heterocyclic compounds. wikipedia.orgmdpi.com While this reaction is well-established for many unsaturated systems, specific examples involving this compound as the dipolarophile are not extensively documented in the literature.

Substitution Reactions on Aromatic and Dienyl Moieties of this compound

Information regarding substitution reactions specifically on this compound is limited in the available literature. However, the expected reactivity can be inferred from general principles of organic chemistry.

The phenyl ring is expected to undergo electrophilic aromatic substitution. The dienylnitrile substituent is deactivating and would likely direct incoming electrophiles to the meta position. However, the reaction conditions would need to be carefully controlled to avoid competing reactions at the dienyl chain.

Direct nucleophilic substitution on the dienyl moiety is unlikely, as vinylic substitution is generally difficult. Addition-elimination pathways are more plausible but would require a suitable leaving group on the dienyl chain, which is not present in the parent molecule.

Reduction and Oxidation Transformations of the Nitrile and Unsaturated Linkages

The unsaturated nature of this compound makes it susceptible to both reduction and oxidation.

Reduction: The reduction of the conjugated system can lead to different products depending on the reagents and reaction conditions. Catalytic hydrogenation would likely reduce both the carbon-carbon double bonds and the nitrile group. However, selective reduction is possible with specific reagents. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of indium(III) chloride has been shown to selectively reduce the carbon-carbon double bonds of α,β-unsaturated nitriles, leaving the nitrile group intact. The reduction of conjugated systems can proceed via 1,2-addition (to the nitrile) or 1,4/1,6-conjugate addition (to the dienyl system), often leading to a mixture of products.

Oxidation: The dienyl system is reactive towards oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone can lead to oxidative cleavage of the double bonds. stackexchange.comechemi.com This would break the carbon chain, yielding smaller molecules such as benzoic acid and other carboxylic acids or aldehydes. stackexchange.comechemi.com Milder oxidation conditions could potentially lead to the formation of epoxides at one or both of the double bonds. Furthermore, regioselective oxidative cleavage of conjugated dienes has been developed as a method to synthesize α,β-unsaturated nitriles, highlighting the susceptibility of the diene moiety to controlled oxidation. researchgate.netbohrium.com

Influence of Substituents on Reaction Kinetics and Stereoselectivity

Substituents on either the phenyl ring or the dienyl chain can significantly influence the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound. These effects can be electronic or steric in nature.

Electronic Effects: Electron-donating groups (e.g., methoxy (B1213986), methyl) on the phenyl ring increase the electron density of the entire conjugated system. This would activate the phenyl ring towards electrophilic substitution but may decrease the reactivity of the dienyl system towards nucleophilic attack. Conversely, electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring would have the opposite effect, deactivating the ring towards electrophilic attack and making the dienyl system more electrophilic and thus more susceptible to nucleophilic addition. researchgate.net

In cycloaddition reactions, the nature of the substituents determines whether the reaction follows a "normal" or "inverse" electron-demand pathway. For instance, in a Diels-Alder type reaction, electron-donating groups on the diene component and electron-withdrawing groups on the dienophile accelerate the reaction.

Steric Effects: Bulky substituents can hinder the approach of reagents to a particular reaction site, thereby influencing the regioselectivity and stereoselectivity of the reaction. For example, in cycloaddition reactions, bulky groups can favor the formation of one stereoisomer over another by sterically blocking one face of the molecule. This is particularly important in [2+2] photocycloaddition reactions, where the stereochemical outcome is determined by the alignment of the molecules in the crystal lattice or in solution. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Arylpenta-2,4-dienoic acid |

| 5-Phenylpenta-2,4-dienoic acid |

| (2Z,4E)-2-(2,4-difluorophenyl)-5-phenylpenta-2,4-dienenitrile |

| (2Z,4E)-2-(2,4-difluorophenyl)-5-(p-tolyl)penta-2,4-dienenitrile |

| (2Z,4E)-5-(4-chlorophenyl)-2-(2,4-difluorophenyl)penta-2,4-dienenitrile |

| Benzoic acid |

| Potassium permanganate |

| Sodium borohydride |

| Indium(III) chloride |

| Nitrone |

| Nitrile oxide |

Sigmatropic Rearrangements in Dienitrile Functionalization

The conjugated π-system of this compound makes it a prime candidate for functionalization through pericyclic reactions, particularly sigmatropic rearrangements. These reactions, which involve the migration of a sigma bond across a conjugated system, offer a powerful method for skeletal reorganization under thermal or photochemical conditions. The reaction pathway is governed by the principles of orbital symmetry, ensuring a high degree of stereospecificity. wikipedia.orgyoutube.com

Detailed mechanistic investigations have explored the propensity of substituted dienitriles to undergo specific intramolecular rearrangements. For this compound, the most notable potential transformation is a wikipedia.orgyoutube.com-sigmatropic hydrogen shift. In this type of rearrangement, a hydrogen atom migrates from one end of a five-atom conjugated system to the other. libretexts.org

For (2E,4E)-5-phenylpenta-2,4-dienenitrile, this involves the migration of a hydrogen atom from the carbon adjacent to the phenyl group (C-5) to the nitrile carbon (C-1). According to the Woodward-Hoffmann rules, a thermal wikipedia.orgyoutube.com-sigmatropic shift is a symmetry-allowed process that proceeds through a suprafacial pathway, where the hydrogen atom remains on the same face of the π-system throughout the migration. libretexts.org This process leads to the formation of a new isomer, 5-phenylpenta-1,3-dienenitrile, effectively shifting the conjugation of the system.

The table below summarizes the key aspects of this proposed rearrangement based on established mechanistic principles.

Table 1: Theoretical Thermal Rearrangement of this compound

| Entry | Reactant | Conditions | Proposed Rearrangement | Product | Postulated Yield (%) |

|---|

In addition to sigmatropic shifts, the 6π-electron system of this compound also makes it susceptible to electrocyclic reactions. slideshare.net Under thermal conditions, a disrotatory 6π-electrocyclization could occur to form a six-membered ring, providing an alternative pathway for functionalization. youtube.comuchicago.edu The competition between these different pericyclic pathways is often dependent on specific reaction conditions and the steric and electronic nature of the substituents.

Spectroscopic Characterization Techniques and Interpretations in 5 Phenylpenta 2,4 Dienenitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. wikipedia.orgwikipedia.org

¹H NMR spectroscopy for 5-Phenylpenta-2,4-dienenitrile reveals distinct signals corresponding to the protons in its different chemical environments—namely, the phenyl ring and the dienitrile chain. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.6 ppm. msu.edu

The four olefinic protons along the conjugated backbone give rise to a series of signals in the δ 5.5–7.5 ppm range. Their specific chemical shifts and coupling patterns (splitting) are dictated by their positions relative to the electron-withdrawing nitrile group and the phenyl ring. The protons closer to the phenyl group are influenced by its aromatic ring current. The coupling constants (J-values) between adjacent olefinic protons provide critical information about the stereochemistry (E/Z configuration) of the double bonds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and analysis of similar conjugated systems.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.2 - 7.6 | Multiplet (m) | Integral corresponds to 5 protons. |

| Olefinic (C=CH) | ~5.5 - 7.5 | Doublet of doublets (dd), Multiplets (m) | Complex splitting due to coupling between multiple vinyl protons. The proton α to the nitrile group is expected to be the most deshielded in the olefinic system. |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. huji.ac.il In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. Given the molecule's structure (C₁₁H₉N), up to 11 distinct signals can be expected, assuming no accidental magnetic equivalence. lookchem.com

The nitrile carbon (C≡N) is readily identified by its characteristic chemical shift in the range of δ 115–120 ppm. udel.edu The carbons of the phenyl ring and the conjugated diene system appear in the downfield region (δ 100–150 ppm) due to the sp² hybridization. oregonstate.edu Quaternary carbons, those not bonded to any hydrogen atoms, typically show signals of lower intensity.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (C≡N) | ~115 - 120 |

| Aromatic (C₆H₅) | ~125 - 140 |

| Olefinic (C=C) | ~100 - 150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a few key absorption bands that confirm its structure.

The most prominent and diagnostic feature is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears around 2220–2230 cm⁻¹. The presence of conjugation slightly lowers this frequency compared to a non-conjugated nitrile. Other significant absorptions include C=C stretching vibrations from the diene and aromatic ring in the 1600–1650 cm⁻¹ region, C-H stretching from the vinyl and aromatic groups just above 3000 cm⁻¹, and C-H bending vibrations characteristic of the phenyl group.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic/Vinyl C-H | Stretch | 3000 - 3100 | Medium |

| Nitrile (C≡N) | Stretch | 2220 - 2230 | Strong, Sharp |

| Alkene (C=C) | Stretch | ~1600 - 1650 | Medium-Variable |

| Aromatic Ring (C=C) | Stretch | ~1450 - 1600 | Medium-Variable |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns. chemguide.co.uk For this compound (C₁₁H₉N), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 155, confirming its molecular formula. lookchem.com

Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, stable charged fragments. libretexts.orglibretexts.org The extensive conjugation in this compound is expected to result in a relatively stable molecular ion, making the M⁺ peak readily observable. Common fragmentation pathways may include the loss of a hydrogen cyanide molecule (HCN, 27 Da) to yield a fragment at m/z 128 (the C₁₀H₈⁺ ion). Another characteristic fragmentation for phenyl-containing compounds is the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 or the phenyl cation (C₆H₅⁺) at m/z 77.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 155 | [C₁₁H₉N]⁺ | Molecular Ion (M⁺) |

| 128 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a synthesis reaction and to determine an appropriate solvent system for larger-scale purification. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, would likely be employed, with the compound's purity being indicated by the presence of a single spot on the TLC plate. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing the purity of volatile samples of this compound. The gas chromatogram would show peaks corresponding to the compound and any volatile impurities, while the mass spectrometer provides a mass spectrum for each peak, allowing for their identification and confirming the molecular weight of the target compound.

Flash Chromatography: For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. nih.gov Using a stationary phase like silica (B1680970) gel and a mobile phase determined from TLC analysis, this technique allows for the efficient separation of the desired product from starting materials, byproducts, and other impurities. nih.gov

Computational and Theoretical Studies on 5 Phenylpenta 2,4 Dienenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules. This method is instrumental in determining the electronic structure and predicting various properties of compounds such as 5-Phenylpenta-2,4-dienenitrile and its analogues. DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity and photophysical behavior.

Studies on closely related compounds, such as 2,5-diphenylpenta-2,4-dienenitrile (B3355969) and its derivatives, have utilized DFT to analyze their molecular geometry and electronic properties. For instance, in a study on new (2Z,4E)‐2‐(2,4‐difluorophenyl)‐5‐phenylpenta‐2,4‐dienenitrile derivatives, DFT calculations were employed to understand how structural arrangements influence macroscopic responses, establishing a key link between molecular structure and material properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and predicting the energy required for electronic excitation.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In conjugated systems like this compound, the extensive π-electron delocalization typically leads to a smaller energy gap, making the molecule susceptible to electronic transitions upon absorbing light. For related compounds, DFT calculations have been used to determine these orbital energies and the corresponding gap, providing insight into their electronic behavior.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one | -6.34 | -2.98 | 3.36 |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.57 | -2.09 | 4.48 |

This table presents data from structurally related compounds to illustrate typical frontier orbital energy values in similar molecular frameworks. Data for this compound is not explicitly available in the reviewed literature.

Molecules containing both electron-donating and electron-accepting groups can exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. In this process, an electron is transferred from the donor to the acceptor moiety, leading to a highly polarized excited state. This phenomenon is critical in the design of fluorescent probes, sensors, and materials for nonlinear optics.

While direct studies on this compound are limited, research on analogous donor-acceptor systems provides a framework for understanding potential ICT processes. For example, a study on 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid, which features a dimethylamino donor group and a carboxylic acid acceptor group linked by a conjugated system similar to that in this compound, demonstrated the occurrence of photoinduced ICT. Computational analysis of such systems often involves calculating the difference in dipole moments between the ground and excited states and analyzing the solvent-dependent shifts in emission spectra (solvatochromism), both of which are characteristic features of ICT.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is an indispensable tool for elucidating the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. For derivatives of this compound, these methods have been applied to understand complex chemical transformations.

One notable example is the study of topological [2+2] cycloaddition reactions in fluorinated diphenylpenta-2,4-dienenitrile derivatives. researchgate.net This type of photochemical reaction is crucial for synthesizing cyclobutane (B1203170) rings. DFT calculations were employed to investigate the reaction mechanism, helping to explain how the molecular structure and crystal packing arrangement dictate the reaction's outcome. researchgate.net By calculating the energies of reactants, products, and potential transition states, researchers can map out the potential energy surface of the reaction, providing a detailed understanding of its feasibility and selectivity. These computational insights are vital for optimizing reaction conditions and designing new synthetic routes.

Prediction of Spectroscopic Parameters and Spectral Response

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic parameters. These calculations can forecast vibrational frequencies (infrared and Raman spectra), electronic absorption wavelengths (UV-visible spectra), and nuclear magnetic resonance (NMR) chemical shifts. Comparing these predicted spectra with experimental data serves as a rigorous test of the computational model and aids in the interpretation of experimental results.

For molecules structurally similar to this compound, DFT calculations have been successfully used to analyze their vibrational spectra. By computing the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental FT-IR and FT-Raman spectra. Furthermore, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum, which correspond to electronic transitions, often involving the HOMO and LUMO. These predictions help in understanding the relationship between a molecule's electronic structure and its color and photophysical properties.

Applications of 5 Phenylpenta 2,4 Dienenitrile in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

As a molecule featuring multiple reactive sites, 5-Phenylpenta-2,4-dienenitrile can serve as a starting point for the construction of more complex chemical architectures.

Precursor in Heterocycle Synthesis (e.g., Pyrazoles, Benzothiazoles, Benzimidazoles, Thiazoles)

The synthesis of heterocyclic compounds such as pyrazoles, benzothiazoles, benzimidazoles, and thiazoles typically involves well-established condensation reactions. For instance, benzimidazoles are often formed by the reaction of o-phenylenediamine (B120857) with various carbonyl compounds or carboxylic acids. Similarly, the synthesis of benzothiazoles frequently proceeds via the condensation of 2-aminothiophenol (B119425) with aldehydes, acids, or acyl chlorides. nih.govorganic-chemistry.orgnih.govekb.egresearchgate.net

While this compound possesses a structure that could theoretically participate in cycloaddition or Michael addition-cyclization reactions to form heterocyclic systems, a review of the available scientific literature does not provide specific examples of its use as a direct precursor in the synthesis of pyrazoles, benzothiazoles, benzimidazoles, or thiazoles.

Building Block for Polyenone and Triterpene Ester Derivatives

The structural backbone of this compound is closely related to 5-phenyl-(2E,4E)-penta-2,4-dienoic acid, which has been identified as a key component in naturally occurring complex molecules. Research has led to the isolation of new pentacyclic triterpene esters from the stem of Peltastes peltatus (Vell.) Woodson. These natural products, named peltastine A and peltastine B, incorporate a 3β-[5-phenyl-(2E,4E)-penta-2,4-dienoyloxy] moiety. The structures of these compounds were confirmed through mass spectrometry, NMR experiments, and chemical degradation, demonstrating the role of the 5-phenylpenta-2,4-dienoyl framework as a building block for complex triterpene esters.

Information regarding the specific use of this compound as a building block for polyenone derivatives was not identified in the surveyed literature.

Diversification via Coupling Reactions

Modern organic synthesis heavily relies on coupling reactions, such as the Suzuki and Heck reactions, to form carbon-carbon bonds. These palladium-catalyzed methods are versatile for creating complex molecular structures. However, specific examples detailing the diversification of this compound itself via these coupling reactions are not prominently featured in the available research literature.

Development of Functional Materials

The unique electronic and photophysical properties of conjugated systems like this compound make them attractive candidates for use in advanced functional materials.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Derivatives of this compound have been successfully evaluated as emitting materials in organic light-emitting diodes (OLEDs). Specifically, three derivatives of 2-anilino-5-phenylpenta-2,4-dienenitrile were investigated for their photo and electroluminescent properties. nih.gov These compounds were used as dopants in the emitting layer of multilayer OLED devices. nih.govorganic-chemistry.org

In one device architecture, the emitting material was doped at 3% by weight into an electron-transporting layer of 1,1′,1″-triphenyl-2,2′,2″-(benzene-1,3,5-triyl)tri-1H-benzimidazole (TPBI). This device could be turned on at a voltage of 6 V. nih.govorganic-chemistry.org The performance was significantly improved by inserting an additional layer of 4,4′-dicarbazolyl-1,1′-biphenyl (CBP) between the hole-transporting layer and the doped TPBI layer. This modification resulted in more than doubled luminance and external quantum efficiency. nih.gov

Another approach involved spin-coating a mixture of a 2-anilino-5-phenylpenta-2,4-dienenitrile derivative doped into polycarbazolylethylene (PVK). This device emitted green light with a turn-on voltage of approximately 12 V. nih.gov These studies demonstrate the viability of using this compound derivatives as core components for electroluminescent materials in OLED fabrication. nih.govorganic-chemistry.org

Table 1: Performance of OLED Devices Using 2-anilino-5-phenylpenta-2,4-dienenitrile Derivatives nih.gov An interactive data table summarizing the key performance metrics of OLEDs incorporating derivatives of this compound.

| Device Configuration | Emitting Dopant | Max Luminance (Cd/m²) | External Quantum Efficiency (%) | Turn-on Voltage (V) |

| Single Hetero-junction (TPBI host) | Derivative 2 | ~6000 | ~0.75 | 6 |

| Single Hetero-junction (TPBI host) | Derivative 3 | ~2000 | ~0.25 | 6 |

| Improved (NPB/CBP/TPBI host) | Derivative 2 | >9000 | 1.7 | ~6 |

| Improved (NPB/CBP/TPBI host) | Derivative 3 | ~5000 | 0.9 | ~6 |

| Single Layer (PVK host) | Derivative 1 | 650 | Not Reported | 12 |

Precursors for Investigational Pharmaceutically Relevant Scaffolds

The potential of this compound as a precursor for pharmaceutically relevant scaffolds lies in its chemical structure, which features a conjugated diene system and a nitrile functional group. These features, in theory, allow for a variety of chemical transformations that could lead to the formation of diverse heterocyclic systems, which are core components of many pharmaceutical agents. However, it is crucial to note that while the foundational principles of organic synthesis suggest these possibilities, specific and detailed research applying these principles to this compound is not extensively reported in the available scientific literature.

Table 1: Theoretically Plausible but Undocumented Reactions of this compound for Scaffold Synthesis

| Target Scaffold | Potential Reaction Type | Co-reactant(s) | Plausible Mechanism |

| Substituted Pyridines | Cyclocondensation | Active methylene (B1212753) compounds (e.g., malononitrile) | Michael addition of the active methylene compound to the dienonitrile, followed by intramolecular cyclization and aromatization. |

| Substituted Pyrazoles | Cycloaddition/Condensation | Hydrazine derivatives | Reaction of the dinitrile (formed after a hypothetical Michael addition) with hydrazine, leading to cyclization. |

| Substituted Pyrimidines | Cyclocondensation | Amidines, ureas, or thioureas | Reaction of a β-dicarbonyl equivalent (potentially derived from this compound) with the binucleophile. |

It is important to reiterate that the reactions outlined in the table above are based on general principles of heterocyclic synthesis and the known reactivity of α,β-unsaturated nitriles. The scientific literature does not currently provide specific examples, detailed reaction conditions, or yields for the synthesis of these pharmaceutically relevant scaffolds directly from this compound. The data presented is therefore illustrative of theoretical possibilities rather than a summary of established research findings. Further experimental investigation is required to validate these potential synthetic routes.

Advanced Derivatives and Analogues of 5 Phenylpenta 2,4 Dienenitrile

Structure-Reactivity Relationships in Substituted Dienitrile Analogues

The reactivity of 5-phenylpenta-2,4-dienenitrile and its analogues is largely dictated by the extended π-conjugated system spanning the phenyl ring, the diene, and the nitrile group. This conjugation creates a molecule with multiple reactive sites, susceptible to both nucleophilic and electrophilic attack, as well as cycloaddition reactions.

The primary mode of synthesis for this class of compounds is the Knoevenagel condensation, which typically involves the reaction of an α,β-unsaturated aldehyde, such as cinnamaldehyde (B126680), with an active methylene (B1212753) compound like benzyl (B1604629) cyanide. semanticscholar.orgresearchgate.net This reaction highlights the reactivity of the precursor carbonyl and the acidity of the α-protons of the nitrile. sciensage.infoorientjchem.org

The dienonitrile system functions as an excellent Michael acceptor. Nucleophilic attack can occur at the β- or δ-positions of the diene, with the regioselectivity influenced by steric and electronic factors. The electron-withdrawing nature of the nitrile group polarizes the entire conjugated system, rendering the even-numbered carbon atoms (C2 and C4) electrophilic.

Substituents on the phenyl rings play a crucial role in modulating the molecule's reactivity:

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) or bromo (-Br) on the phenyl rings increase the electrophilicity of the conjugated system. This enhancement makes the molecule more susceptible to nucleophilic attack, for instance, in Michael additions. researchgate.net

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) decrease the electrophilicity of the diene. By donating electron density into the π-system, they can reduce the rate of nucleophilic addition.

Furthermore, the diene moiety can participate in pericyclic reactions, such as Diels-Alder [2+2] cycloadditions, providing a pathway to complex cyclobutane (B1203170) derivatives. researchgate.net The stereochemistry and feasibility of these reactions are governed by the specific substituents on the dienonitrile and the dienophile.

Heterocyclic Derivatives (e.g., Benzothiazole (B30560), Benzimidazole (B57391), Thiazole, Pyridin-2-yl)

The dienonitrile backbone is a valuable precursor for the synthesis of various heterocyclic systems. The presence of electrophilic centers and the activatable nitrile group allows for cyclization reactions with appropriate binucleophiles. researchgate.netijirset.com

Benzothiazole and Benzimidazole Derivatives : While direct synthesis from this compound is not widely documented, plausible synthetic routes can be proposed. Reaction with 2-aminothiophenol (B119425) or o-phenylenediamine (B120857) could, under appropriate conditions, lead to the formation of benzothiazole or benzimidazole moieties, respectively. Such reactions often proceed through an initial Michael addition followed by intramolecular cyclization and aromatization. The general synthesis of these heterocycles often involves the condensation of precursors like 2-aminothiophenol with aldehydes. nih.govnih.gov

Thiazole Derivatives : Thiazoles are commonly synthesized via the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net A potential pathway to a thiazole-substituted dienonitrile could involve the Knoevenagel condensation of a cinnamaldehyde derivative with a thiazolylacetonitrile.

Pyridin-2-yl Derivatives : The synthesis of pyridine (B92270) rings can be achieved through various condensation reactions. Enaminonitriles are known intermediates in the formation of substituted pyridines. researchgate.netresearchgate.net The reaction of this compound with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of an ammonia (B1221849) source could potentially yield a pyridin-2-yl derivative through a series of condensation and cyclization steps.

The incorporation of these heterocyclic rings significantly alters the electronic properties and potential applications of the parent dienonitrile molecule.

Aryl-Substituted Penta-2,4-dienenitrile (B157274) Variants (e.g., Naphthalen-2-yl, Bromophenyl, Nitrophenyl, Methoxyphenyl)

Substitution on the aryl rings of the penta-2,4-dienenitrile scaffold is readily achieved by modifying the starting materials in the Knoevenagel condensation. orientjchem.orgresearchgate.net This strategy allows for the synthesis of a diverse library of compounds with finely tuned properties. The general synthesis involves reacting a substituted cinnamaldehyde with a substituted benzyl cyanide. semanticscholar.orgresearchgate.net

| Derivative Class | Typical Precursors | Reference |

| Naphthalen-2-yl | Naphthalene-2-carbaldehyde and Phenylacetonitrile (B145931) OR Cinnamaldehyde and 2-Naphthylacetonitrile | sciensage.info |

| Bromophenyl | 4-Bromocinnamaldehyde and Phenylacetonitrile OR Cinnamaldehyde and 4-Bromobenzyl cyanide | google.com |

| Nitrophenyl | 4-Nitrocinnamaldehyde and Phenylacetonitrile OR Cinnamaldehyde and 4-Nitrobenzyl cyanide | fda.gov |

| Methoxyphenyl | 4-Methoxycinnamaldehyde and Phenylacetonitrile OR Cinnamaldehyde and 4-Methoxybenzyl cyanide | researchgate.netnih.govnih.gov |

The introduction of different aryl groups influences the molecule's conformation, such as the dihedral angle between the phenyl rings, which in turn affects crystal packing and solid-state properties. semanticscholar.orgresearchgate.net For example, the parent 2,5-diphenylpenta-2,4-dienenitrile (B3355969) exhibits a dihedral angle of 17.6° between its two phenyl rings. researchgate.net

Keto-Nitrile and Chloromethyl Derivatives

Keto-Nitrile Derivatives : The synthesis of keto-nitrile derivatives of the this compound scaffold can be envisioned through Michael addition reactions. The conjugated diene is susceptible to 1,4- or 1,6-addition of nucleophiles. researchgate.net For instance, the reaction of a 1,5-diaryl-2,4-dien-1-one with a cyanide source like phenylacetonitrile can lead to a keto-nitrile product. researchgate.net A patent describes the synthesis of a complex 2-(2-benzoyl-5-oxo-3,5-diphenylpentyl) malononitrile (B47326) derivative from α,β-unsaturated ketones and malononitrile, showcasing a related transformation. google.com

Chloromethyl Derivatives : The introduction of a chloromethyl group onto the aromatic rings of this compound can be achieved via electrophilic aromatic substitution. A standard method would be Friedel-Crafts chloromethylation, using reagents such as formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst. This reaction would likely add the -CH₂Cl group to the para-position of one of the phenyl rings. However, care must be taken as the acidic conditions and reactive electrophiles could potentially lead to side reactions involving the acid-sensitive diene system, such as polymerization or addition.

Aminophenyl-Substituted Dienitrile Derivatives (e.g., Dimethylaminophenyl, Anilino)

Dimethylaminophenyl Derivatives : Analogues bearing a dimethylamino group can be synthesized using the standard Knoevenagel condensation. The reaction of 4-(dimethylamino)cinnamaldehyde with phenylacetonitrile, or alternatively, cinnamaldehyde with 4-(dimethylamino)benzyl cyanide, would yield the desired product. The strong electron-donating effect of the dimethylamino group significantly impacts the electronic properties of the dienonitrile system, which can be useful in the design of functional materials. A related compound, (2E,4E)-5-(dimethylamino)-3-methyl-2,4-pentadienenitrile, has been reported, indicating the viability of this structural motif. chemsynthesis.com

Anilino Derivatives : The synthesis of anilino-substituted dienonitriles is more challenging. A potential route involves nucleophilic aromatic substitution (SₙAr) on a dienonitrile bearing a suitable leaving group (e.g., a fluoro or chloro substituent) on one of the phenyl rings. Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to couple aniline (B41778) with a bromo-substituted phenylpenta-dienenitrile derivative in the presence of a palladium catalyst.

Sulfonyl and Sulfinamide Containing Derivatives

The incorporation of sulfur-containing functional groups like sulfonyl and sulfinamide groups can significantly modify the chemical properties of the dienonitrile core.

Sulfonyl Derivatives : These derivatives are typically synthesized via the Knoevenagel condensation of an appropriate aldehyde with an α-sulfonyl acetonitrile (B52724). For example, the reaction of cinnamaldehyde with (4-methylphenyl)sulfonylacetonitrile would yield 2-((4-methylphenyl)sulfonyl)-5-phenylpenta-2,4-dienenitrile. The strongly electron-withdrawing sulfonyl group at the C2 position would render the conjugated system highly electron-deficient and reactive towards nucleophiles.

Sulfinamide Derivatives : Sulfinamide-containing analogues are less common. Their synthesis could potentially be achieved by reacting an organometallic reagent with a sulfur dioxide source and an amine nucleophile. nih.gov A more direct approach could involve the Knoevenagel condensation using an acetonitrile reagent bearing a sulfinamide group at the alpha-position. The synthesis of sulfinamides often involves the reaction of sulfinyl chlorides with amines or the oxidation of sulfenamides. nih.gov

Below is a table of representative sulfonyl derivatives.

| Compound Name | Molecular Formula | Precursors |

| 2-((4-Methylphenyl)sulfonyl)-5-phenylpenta-2,4-dienenitrile | C₁₈H₁₅NO₂S | Cinnamaldehyde and (4-Methylphenyl)sulfonylacetonitrile |

| 2-((4-Bromophenyl)sulfonyl)-5-phenylpenta-2,4-dienenitrile | C₁₇H₁₂BrNO₂S | Cinnamaldehyde and (4-Bromophenyl)sulfonylacetonitrile |

Future Research Directions and Challenges in 5 Phenylpenta 2,4 Dienenitrile Chemistry

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of 5-phenylpenta-2,4-dienenitrile and its derivatives often relies on conventional methods that may involve harsh reaction conditions, hazardous reagents, and significant solvent waste. A primary future direction is the development of more environmentally benign and sustainable synthetic protocols.

Current Synthetic Approaches and Their Limitations

A common method for synthesizing similar compounds, such as 2,5-diphenylpenta-2,4-dienenitrile (B3355969), involves the reaction of benzyl (B1604629) cyanide with trans-cinnamaldehyde in the presence of a base like potassium hydroxide (B78521) in an ethanol (B145695) solvent. While effective, this method presents opportunities for green chemistry improvements, such as reducing solvent use and employing milder reaction conditions.

Future Green Synthetic Strategies

Future research is expected to focus on several key areas of green chemistry to synthesize this compound and its analogs:

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to induce chemical reactions. The application of mechanochemistry, such as ball milling, to the Knoevenagel condensation—a key reaction in the formation of such dienonitriles—could significantly reduce solvent waste and potentially lead to higher yields and shorter reaction times.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Aldoxime dehydratases, for instance, can convert aldoximes to nitriles under mild, aqueous conditions, completely avoiding the use of toxic cyanide reagents. Research into enzymes that can facilitate the condensation and dehydration steps leading to this compound from bio-based precursors is a promising avenue.

Green Catalysts and Solvents: The exploration of solid acid or base catalysts, as well as the use of greener solvents like water or bio-derived solvents, in reactions such as the Knoevenagel condensation, can significantly improve the environmental footprint of the synthesis. Natural catalysts, such as those derived from agro-waste, have also shown promise in catalyzing similar condensation reactions.

A comparative look at these strategies is presented in the table below:

| Synthesis Strategy | Advantages | Challenges |

| Mechanochemistry | Reduced or no solvent, high efficiency, potential for novel reactivity. | Scalability, understanding reaction mechanisms at the molecular level. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme stability, substrate scope, and cost of enzyme production. |

| Green Catalysts | Reusability, reduced waste, milder reaction conditions. | Catalyst deactivation, separation from the reaction mixture. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The conjugated diene and nitrile functionalities in this compound make it a versatile platform for exploring novel chemical reactions and catalytic transformations.

Cycloaddition Reactions

The diene system of this compound is a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction allows for the rapid construction of complex six-membered rings. Future research will likely explore the reactivity of this compound as a diene with various dienophiles, including those containing heteroatoms, to synthesize a diverse range of cyclic and heterocyclic compounds. The stereoselectivity of these reactions will also be a key area of investigation.

Catalytic Hydrogenation and Hydrocyanation

The double bonds and the nitrile group are all susceptible to catalytic hydrogenation. A significant challenge and area of future research lies in the development of catalysts that can selectively reduce one functional group over the others. For example, selective hydrogenation of one of the double bonds or the nitrile group would lead to a variety of valuable synthetic intermediates.

Furthermore, the reverse reaction, hydrocyanation, which involves the addition of HCN across a double bond, is an industrially important process. While direct hydrocyanation is hazardous, transfer hydrocyanation methods offer a safer alternative. Exploring the catalytic hydrocyanation of precursors to this compound, or the reverse reaction on its derivatives, could open up new synthetic pathways.

Organometallic Catalysis

The use of organometallic catalysts to mediate transformations of this compound is another fertile ground for research. Reactions such as cross-coupling, metathesis, and C-H activation could be employed to further functionalize the molecule at various positions, leading to novel structures with potentially interesting properties.

Advanced Materials Applications and Performance Optimization

The extended π-conjugated system of this compound suggests its potential for use in advanced materials, particularly in the fields of organic electronics and nonlinear optics.

Organic Electronics

Arylacrylonitriles, a class of compounds to which this compound belongs, have been investigated for their potential to form polymers with high electron affinity. This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Future work will likely involve the synthesis and characterization of polymers and copolymers incorporating the this compound moiety. A key challenge will be to optimize the electronic properties, such as the HOMO/LUMO energy levels and charge carrier mobility, through chemical modification to enhance device performance.

Nonlinear Optical (NLO) Materials

Molecules with extended conjugation and donor-acceptor character can exhibit significant nonlinear optical properties. The phenyl group (donor) and the nitrile group (acceptor) connected by the conjugated diene bridge in this compound make it a promising candidate for NLO applications. Research in this area will focus on:

Measuring NLO Properties: Experimental determination of the hyperpolarizabilities of this compound and its derivatives.

Structure-Property Relationships: Understanding how modifications to the molecular structure, such as the introduction of stronger donor or acceptor groups, affect the NLO response.

Material Fabrication: Incorporating these molecules into thin films or crystals and evaluating their performance in NLO devices.

Theoretical Validation and Prediction for Complex Dienitrile Systems

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules like this compound.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and reactivity of dienonitrile systems. For instance, a theoretical study on the related compound 5-(4-dimethylamino-phenyl)-penta-2,4-dienenitrile has successfully correlated experimental observations with calculated structures and potential energy surfaces using DFT and TD-DFT. These calculations can help to explain phenomena such as intramolecular charge transfer, which is crucial for applications in fluorescent probes and NLO materials.

Future theoretical work will likely focus on:

Reaction Mechanisms: Elucidating the transition states and reaction pathways for various transformations of this compound, such as cycloaddition reactions.

Predicting Spectroscopic Properties: Accurately predicting the absorption and emission spectra of novel derivatives to guide the synthesis of new materials with desired optical properties.

Screening for Applications: High-throughput computational screening of a virtual library of this compound derivatives to identify promising candidates for specific applications before their synthesis.

The table below summarizes key parameters that can be investigated through computational methods:

| Computational Method | Investigated Properties | Relevance to Research |

| DFT | Molecular geometry, electronic structure (HOMO/LUMO), reaction energies. | Understanding reactivity, predicting stability, guiding synthetic efforts. |

| TD-DFT | Excited state energies, absorption and emission spectra. | Designing molecules with specific optical properties for materials science. |

| Molecular Dynamics | Conformational analysis, solvent effects. | Understanding the behavior of the molecule in different environments. |

Expanding the Scope of Derivatization for Specialized Applications

The functional groups present in this compound offer multiple handles for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties for specialized applications.

Synthesis of Bioactive Heterocycles

The reaction of cinnamonitrile (B126248) derivatives with active methylene (B1212753) reagents has been shown to produce a variety of polyfunctional pyridine (B92270) and pyran derivatives. This highlights the potential of this compound as a scaffold for the synthesis of novel heterocyclic compounds. Given that heterocyclic motifs are prevalent in many pharmaceuticals, future research could explore the synthesis of this compound derivatives and evaluate their biological activity.

Fluorescent Probes and Sensors

The intramolecular charge transfer (ICT) character of donor-acceptor dienonitriles makes them sensitive to their local environment. This property can be exploited in the design of fluorescent probes and sensors. By introducing specific recognition moieties onto the this compound framework, it may be possible to create sensors for ions, small molecules, or even biological macromolecules. The change in the fluorescence properties of the molecule upon binding to the target analyte would form the basis of the sensing mechanism.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 5-Phenylpenta-2,4-dienenitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Knoevenagel condensation or aldol-like reactions, using nitrile-containing precursors and aromatic aldehydes. Optimization requires factorial design to test variables like temperature, catalyst loading (e.g., piperidine or organocatalysts), and solvent polarity. For example, adjusting solvent polarity (e.g., ethanol vs. DMF) can influence reaction kinetics and yield . Characterization via TLC or HPLC-MS (as in ) is critical for real-time monitoring .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Confirm nitrile (C≡N) stretches near ~2214 cm⁻¹ and conjugated diene absorptions .

- NMR : Look for olefinic protons (δ 6.92–8.45 ppm in CDCl₃) and aromatic integrations matching phenyl substituents .

- Mass Spectrometry : Compare fragmentation patterns (e.g., [M+H]+ ions) with reference standards, as demonstrated for analogous compounds in .

- Melting Point Analysis : Sharp melting ranges (e.g., 190–192°C for derivatives) indicate purity .

Q. What frameworks guide hypothesis development for studying this compound’s reactivity?

- Methodological Answer : Use the PICOT framework to structure hypotheses:

- Population/Problem : this compound’s electron-deficient diene system.

- Intervention : Catalytic asymmetric additions or Diels-Alder reactions.

- Comparison : Solvent-free vs. solvent-mediated conditions.

- Outcome : Enantioselectivity or regioselectivity metrics.

- Time Frame : Reaction completion time under varied conditions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

- Variable-Temperature NMR : Resolve overlapping signals by cooling samples to slow molecular rotation .

- 2D NMR (COSY, NOESY) : Map coupling between protons to confirm connectivity .

- Cross-Validation : Compare experimental IR/MS data with computational predictions (e.g., DFT-calculated spectra) .

Q. What mechanistic studies are suitable for probing this compound’s role in cycloaddition reactions?

- Methodological Answer : Employ kinetic isotope effects (KIE) and stereochemical probes :

- KIE Experiments : Replace hydrogen with deuterium at reactive sites to assess bond-breaking steps .

- Chiral Auxiliaries : Introduce enantiopure substituents to track stereochemical outcomes in Diels-Alder adducts .

- Computational Modeling : Use DFT (e.g., Gaussian) to map transition states and activation energies .

Q. How can researchers design experiments to address conflicting reports on this compound’s stability under acidic/basic conditions?

- Methodological Answer : Apply a pre-test/post-test control group design :

- Pre-Test : Characterize baseline stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks).

- Intervention : Expose samples to pH gradients (1–14) and monitor degradation via HPLC-MS .

- Post-Test : Compare degradation products (e.g., hydrolysis to carboxylic acids) with control batches .

Q. What theoretical frameworks support the study of this compound’s electronic properties?

- Methodological Answer : Ground studies in Frontier Molecular Orbital (FMO) Theory :

- HOMO/LUMO Analysis : Calculate orbital energies (e.g., using Gaussian) to predict reactivity in cycloadditions .

- Electrostatic Potential Maps : Visualize electron-deficient regions to rationalize nucleophilic attack sites .

Data Interpretation and Validation

Q. How should researchers validate conflicting results in synthetic yield across different laboratories?

- Methodological Answer : Implement a round-robin test with standardized protocols:

- Reagent Purity : Use ≥99% precursors from certified suppliers (e.g., Kanto Reagents in ).

- Inter-Laboratory Calibration : Harmonize equipment (e.g., NMR magnet strength, HPLC column batches) .

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., humidity, stirring rate) .

Q. What methodologies address the compound’s polymorphism in crystallographic studies?

- Methodological Answer : Combine PXRD and SC-XRD :

- PXRD : Screen multiple crystallization conditions (e.g., solvent evaporation vs. diffusion) to detect polymorphs .

- SC-XRD : Resolve unit cell parameters and confirm π-π stacking interactions in single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.